阿那曲唑-d12

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Anastrozole-d12 is intended for use as an internal standard for the quantification of anastrozole . Anastrozole is used to treat early hormone receptor-positive breast cancer. It is also used for first-line treatment of hormone receptor-positive or hormone receptor-unknown advanced or metastatic (cancer that has spread) breast cancer .

Synthesis Analysis

Anastrozole maintains fatty acid synthase (FASN) protein level by limiting the ubiquitin-mediated FASN degradation, leading to increased breast cancer cell growth . An improved LC–MS method showed the best signal-to-noise ratio when analyzing the fragment ions of anastrozole and the deuterated d12-anastrozole at 237 rather than the whole molecule ions (294 and 306) .

Molecular Structure Analysis

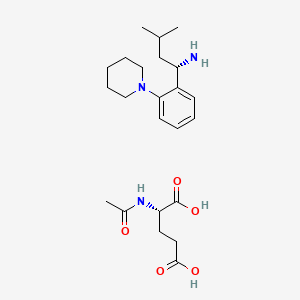

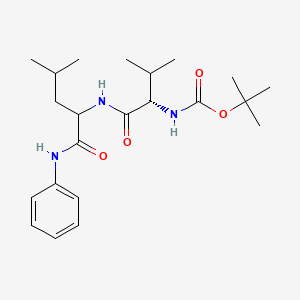

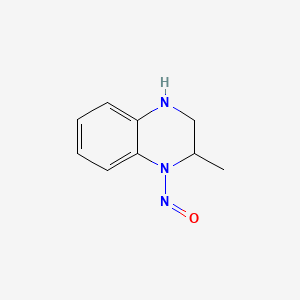

Anastrozole-d12 has a molecular formula of C17H19N5 . The structure includes a 1,2,4-triazole compound having a 3,5-bis (2-cyano-2-propyl)benzyl group at the 1-position .

Chemical Reactions Analysis

Anastrozole-d12 is the deuterium labeled Anastrozole . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Physical And Chemical Properties Analysis

Anastrozole-d12 has a molecular weight of 305.44 . Anastrozole is a white or off-white crystalline powder, odorless, soluble in acetonitrile or ethyl acetate, soluble in ethanol, almost insoluble in water .

科学研究应用

Hormone-Dependent Cancer Treatment

Anastrozole-d12 has been extensively researched for its anti-estrogenic properties . It is particularly studied for its potential applications in treating hormone-dependent cancers, such as breast cancer in postmenopausal women .

Metabolic Studies

Research has also explored the impact of Anastrozole-d12 on the body’s metabolism. This includes its potential role in managing obesity and related metabolic disorders .

Pharmacokinetics

The development of a transdermal anastrozole-in-adhesive patch has been evaluated, which offers improved pharmacokinetics and drug safety. This novel therapeutic approach is promising for treating breast cancer while decreasing unwanted side effects .

Liquid Chromatography–Mass Spectrometry (LC–MS–MS)

Anastrozole-d12 is used in analytical methods such as LC–MS–MS for the quantitative determination of anastrozole in human plasma, which is crucial for therapeutic drug monitoring .

Urine Sample Analysis

Sensitive determination of Anastrozole and related compounds in urine samples has been achieved using novel magnetic nanoparticles. This method enhances the analysis by high‑performance liquid chromatography‑diode array detection, which is significant for pharmacological and toxicological studies .

作用机制

Target of Action

Anastrozole-d12, like its parent compound Anastrozole, is a potent and selective inhibitor of the enzyme aromatase . Aromatase, also known as CYP19A1, is the key enzyme involved in the biosynthesis of estrogens from androgens . It plays a crucial role in the growth of estrogen receptor-positive breast cancer in postmenopausal women .

Mode of Action

Anastrozole-d12 acts by binding to the aromatase enzyme and inhibiting its activity . This inhibition prevents the conversion of androgens to estrogens, leading to a decrease in circulating estrogen levels . The reduction in estrogen levels subsequently reduces the stimulation of growth in estrogen-responsive breast cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by Anastrozole-d12 is the aromatization of androgens to estrogens . By inhibiting this pathway, Anastrozole-d12 effectively reduces the levels of circulating estrogens . This reduction impacts the downstream signaling pathways associated with estrogen receptor activation, leading to decreased proliferation and growth of estrogen-responsive breast cancer cells .

Pharmacokinetics

Anastrozole-d12, similar to Anastrozole, is expected to be predominantly metabolized in the liver . The clearance of Anastrozole can be altered in patients with hepatic impairment, with patients with stable hepatic cirrhosis exhibiting an apparent oral clearance approximately 30% lower compared with patients with normal liver function . Renal impairment has a negligible effect on total drug clearance as the renal route is a relatively minor clearance pathway for Anastrozole .

Result of Action

The molecular and cellular effects of Anastrozole-d12 action primarily involve the reduction of estrogen levels and subsequent decrease in the growth of estrogen-responsive breast cancer cells . By inhibiting the aromatase enzyme, Anastrozole-d12 prevents the conversion of androgens to estrogens, leading to a decrease in circulating estrogen levels . This decrease in estrogen levels reduces the stimulation of growth in estrogen-responsive breast cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Anastrozole-d12. For instance, the presence of other drugs can interact with Anastrozole, potentially affecting its metabolism and efficacy . Additionally, the patient’s liver function can impact the metabolism and clearance of Anastrozole

安全和危害

未来方向

Continuing adjuvant anastrozole for an additional 5 years after 5 years of initial treatment with anastrozole or tamoxifen followed by anastrozole was well tolerated and improved disease-free survival . Although no difference in overall survival was observed as in other trials, extended anastrozole therapy could be one treatment choice in postmenopausal patients with hormone receptor–positive breast cancer .

属性

IUPAC Name |

2-[3-(2-cyano-1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5/c1-16(2,9-18)14-5-13(8-22-12-20-11-21-22)6-15(7-14)17(3,4)10-19/h5-7,11-12H,8H2,1-4H3/i1D3,2D3,3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBLVLTVTVSKRW-MGKWXGLJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C#N)(C1=CC(=CC(=C1)CN2C=NC=N2)C(C#N)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anastrozole-d12 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(endo,endo)-(9CI)](/img/structure/B562311.png)

![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z,12R)-12-hydroxyoctadec-9-enoic acid](/img/structure/B562313.png)